3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1556129-05-5
VCID: VC7331660
InChI: InChI=1S/C6H8ClN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2
SMILES: C1CNC2=C(C=NN2C1)Cl
Molecular Formula: C6H8ClN3
Molecular Weight: 157.6

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

CAS No.: 1556129-05-5

Cat. No.: VC7331660

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6

* For research use only. Not for human or veterinary use.

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine - 1556129-05-5

Specification

CAS No. 1556129-05-5
Molecular Formula C6H8ClN3
Molecular Weight 157.6
IUPAC Name 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C6H8ClN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2
Standard InChI Key NHEZDGKCPIDYBH-UHFFFAOYSA-N
SMILES C1CNC2=C(C=NN2C1)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrazolo[1,5-a]pyrimidine backbone, where a pyrazole ring is fused to a partially saturated pyrimidine ring. The numbering system assigns position 3 to the chlorine substituent, while the 4H,5H,6H,7H designation indicates hydrogenation at positions 4–7 of the pyrimidine ring . This saturation introduces conformational flexibility, distinguishing it from fully aromatic analogs.

The molecular formula C₆H₈ClN₃ (molecular weight: 157.6 g/mol) and SMILES string C1CNC2=C(C=NN2C1)Cl highlight the bicyclic structure and chlorine placement . Computational studies predict a collision cross-section (CCS) of 129.0 Ų for the [M+H]+ adduct, suggesting moderate polarity and potential for membrane permeability .

Table 1: Predicted Collision Cross-Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+158.048129.0
[M+Na]+180.030141.7
[M+NH4]+175.075138.0

Synthetic Methodologies

Cyclocondensation and Chlorination Strategies

While no direct synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is documented, analogous routes for pyrazolo[1,5-a]pyrimidines involve cyclocondensation of 5-aminopyrazoles with β-diketones or malonate esters . For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form dihydroxy intermediates, which undergo chlorination with phosphorus oxychloride (POCl₃) to introduce chlorine substituents .

A modified approach could involve:

  • Cyclocondensation of 5-aminopyrazole with a cyclic ketone to form the saturated pyrimidine ring.

  • Selective chlorination at position 3 using POCl₃ or SOCl₂ .

Biological Activity and Target Profiling

Table 2: Biological Activities of Related Compounds

CompoundTargetIC₅₀Application
3-Chloro-2-methyl analogCDK289 nMAnticancer
Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3Kδ2.8 nMAsthma/COPD

Applications in Drug Discovery

Scaffold for Selective Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core’s adaptability allows for substitutions at positions 2, 3, and 7 to modulate selectivity. For instance, morpholine at C(7) enhances PI3Kδ isoform selectivity, as seen in compound CPL302253 (IC₅₀ = 2.8 nM) . The chlorine at C(3) in the target compound could similarly fine-tune binding kinetics for kinases like CDK2 or PI3Kδ.

Prodrug Development

Partial ring saturation improves metabolic stability compared to fully aromatic systems, making this compound a candidate for prodrug formulations. Hydrogenation reduces oxidative metabolism, potentially extending half-life in vivo .

Challenges and Future Directions

Synthetic Optimization

Current methods yield related compounds in 61–94% efficiency , but regioselective chlorination remains challenging. Advances in catalytic C–H functionalization could streamline synthesis .

In Vivo Profiling

While in silico models predict favorable ADMET properties, experimental validation is needed. Priority areas include:

  • Plasma protein binding assays

  • CYP450 inhibition screening

  • Pharmacokinetic studies in rodent models

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